molecular formula C32H33NO2 B5046425 4'-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1'-biphenyl]-4-YL acetate

4'-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1'-biphenyl]-4-YL acetate

Cat. No.: B5046425
M. Wt: 463.6 g/mol
InChI Key: KWZOMOQSCZHYTK-UHFFFAOYSA-N
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Description

4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate is a complex organic compound featuring an adamantane moiety, a biphenyl structure, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the formation of the imino group and the biphenyl structure. The final step involves acetylation to introduce the acetate group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis and high-throughput screening .

Chemical Reactions Analysis

Types of Reactions

4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell proliferation. The imino group may also play a role in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(E)-{[4-(Adamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1’-biphenyl]-4-YL acetate is unique due to its combination of the adamantane, biphenyl, and imino groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[4-[[4-(1-adamantyl)-2-methylphenyl]iminomethyl]phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO2/c1-21-13-29(32-17-24-14-25(18-32)16-26(15-24)19-32)9-12-31(21)33-20-23-3-5-27(6-4-23)28-7-10-30(11-8-28)35-22(2)34/h3-13,20,24-26H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZOMOQSCZHYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)N=CC5=CC=C(C=C5)C6=CC=C(C=C6)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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